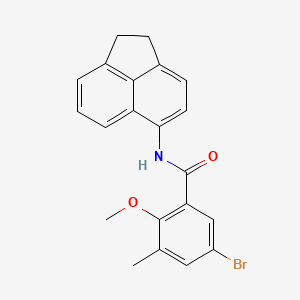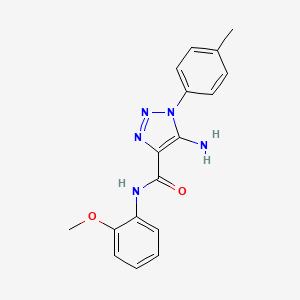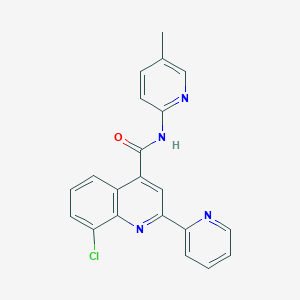
3-methyl-2-(propionylamino)benzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-methyl-2-(propionylamino)benzoic acid involves various chemical reactions starting from basic raw materials. For instance, the synthesis of 2-(3-Benzoylphenyl)propionitrile from m-methyl benzoic acid methyl ester through bromination, cyanation, methylation, hydrolysis, and Friedel-Crafts reaction under optimal conditions yields a final product with a total yield of 56.7% and a mass fraction of 98.6% (Fu Zhong-lin, 2005).
Molecular Structure Analysis
A theoretical study on related compounds such as 2-Se-(2-methyl-2-propenyl)-1-benzoic acid using the B3LYP density functional theory (DFT) method provides insights into the molecular and electronic structure, including optimized geometry and theoretical vibrational spectrum (A. Hameed, A. Jalbout, B. Trzaskowski, 2007).
Chemical Reactions and Properties
The chemical reactions involving 3-methyl-2-(propionylamino)benzoic acid derivatives highlight their reactivity and potential for forming various coordination polymers and complexes with interesting luminescent and magnetic properties, as seen in compounds synthesized under hydrothermal conditions (Yuanchun He et al., 2020).
Physical Properties Analysis
The synthesis and characterization of related compounds, such as Mannich bases from 3-Phenylamino-1-(2,4,6-trimethoxy-phenyl)-propan-1-one, reveal their non-toxic nature through Brine shrimp lethality testing, significant antimicrobial activity, and notable antioxidant activity, indicating their potential for various applications (Ganiyat Kehinde Oloyede, I. Willie, Oluwakemi O Adeeko, 2014).
Chemical Properties Analysis
The chemical properties of 3-methyl-2-(propionylamino)benzoic acid derivatives also include their ability to form coordination polymers with different metal ions, exhibiting properties such as strong fluorescence emission and gas sensing capabilities, which are valuable for various chemical sensing applications (M. Rad et al., 2016).
Applications De Recherche Scientifique
Chemical Synthesis and Material Science
Catalytic Functionalization : A study demonstrated the palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, showcasing a method for C-H activation/C-C coupling sequence. This process could potentially be applied to derivatives of benzoic acid for the synthesis of complex molecules (Giri et al., 2007).
Metal-Organic Frameworks (MOFs) : Research on the synthesis of Fe(II) and Cu(II) complexes using aminobenzoic acids as ligands highlighted the construction of metal-organic frameworks, which are critical in gas storage, separation, and catalysis. This suggests that similar benzoic acid derivatives could be useful in developing novel MOFs (Laye & Sañudo, 2009).
Environmental Science and Corrosion Inhibition
- Corrosion Inhibition : Derivatives of benzoic acid were studied for their effectiveness as corrosion inhibitors for metals, indicating their potential application in protecting industrial materials from acidic environments (Shaban et al., 2013).
Biological and Medicinal Applications
Plant Stress Tolerance : Research into the effects of benzoic acid and its derivatives on plants showed their role in inducing tolerance to various stresses, suggesting potential agricultural applications in enhancing crop resilience (Senaratna et al., 2004).
Microbial Activity : The biocidal effects of cationic surfactants based on Schiff base, which may include benzoic acid derivatives, were investigated for their potential to inhibit the growth of sulfate-reducing bacteria. This points to applications in microbial control and preservation (Shaban et al., 2013).
Analytical Chemistry
- Detection of Benzoic Acid in Food : A novel application of pyrolytic methylation was developed for the determination of benzoic acid in soft drinks by gas chromatography, highlighting the importance of analytical methods in food safety and regulation (Pan et al., 2005).
Safety and Hazards
While specific safety and hazard information for “3-methyl-2-(propionylamino)benzoic acid” is not available in the sources retrieved, it is generally advisable to ensure adequate ventilation, avoid dust formation, and avoid contact with eyes, skin, and clothing when handling similar chemical compounds .
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-2-(propanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-9(13)12-10-7(2)5-4-6-8(10)11(14)15/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEQSCSUBKCNLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC=C1C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4621227.png)
![5-{[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4621246.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4621252.png)
![3-bromo-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4621259.png)
![N-methyl-2-(2-thienyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4621268.png)
![2-chloro-N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide](/img/structure/B4621275.png)

![7-(4-isopropoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4621293.png)
![4-(3-chloro-4-fluorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4621299.png)

![2-allyl-6-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4621310.png)

![2-[(4-chloro-2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4621323.png)
![[(4-benzyl-5-heptyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B4621324.png)